Product packaging for 2-Formylquinoline-4-carbonitrile(Cat. No.:)

2-Formylquinoline-4-carbonitrile

Cat. No.: B13110231
M. Wt: 182.18 g/mol
InChI Key: VMSZFGOOBXTVRX-UHFFFAOYSA-N
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Description

2-Formylquinoline-4-carbonitrile is a high-value chemical building block designed for advanced organic synthesis and drug discovery research. The quinoline scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities . This particular derivative features two highly reactive functional groups—a formyl group at the 2-position and a cyano group at the 4-position—that allow for sequential and divergent synthesis. The formyl group is readily amenable to condensation reactions, such as the formation of Schiff bases, or can serve as a handle for nucleophilic attack to create novel molecular hybrids . Concurrently, the cyano group can be transformed into other valuable functionalities, including carboxylic acids, amides, or reduced to aminomethyl groups, enabling significant structural diversification . This bifunctional reactivity makes this compound an exceptionally versatile precursor for constructing complex quinoline-based libraries. These libraries are instrumental in the search for new therapeutic agents, particularly in oncology, where quinoline derivatives are known to act through mechanisms such as topoisomerase inhibition and intercalation . Researchers can leverage this compound to develop novel molecules for screening against a wide range of biological targets. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6N2O B13110231 2-Formylquinoline-4-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6N2O

Molecular Weight

182.18 g/mol

IUPAC Name

2-formylquinoline-4-carbonitrile

InChI

InChI=1S/C11H6N2O/c12-6-8-5-9(7-14)13-11-4-2-1-3-10(8)11/h1-5,7H

InChI Key

VMSZFGOOBXTVRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C=O)C#N

Origin of Product

United States

Reactivity and Chemical Transformations of 2 Formylquinoline 4 Carbonitrile Derivatives

Reactions Involving the Formyl Group (–CHO)

The aldehyde functionality in 2-formylquinoline-4-carbonitrile is a key site for numerous chemical reactions, enabling the synthesis of a wide array of derivatives.

Condensation Reactions with Primary Amines for Schiff Base Formation

The formyl group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group). researchgate.netwjpsonline.com This reaction is a cornerstone in the synthesis of various heterocyclic compounds and ligands for metal complexes. researchgate.netscience.gov The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the imine or Schiff base. nih.gov These reactions are typically carried out by stirring the reactants in a suitable solvent, such as methanol (B129727) or water, at ambient temperature. wjpsonline.com

The resulting Schiff bases derived from this compound are valuable precursors in organic synthesis and have been investigated for their biological activities. researchgate.net The stability of the formed Schiff base can be influenced by the nature of the substituents on the primary amine; for instance, aromatic aldehydes generally form more stable Schiff bases compared to aliphatic aldehydes. researchgate.net

Table 1: Examples of Schiff Base Formation from this compound Derivatives

Reactant 1Reactant 2 (Primary Amine)Product (Schiff Base)Reference
This compoundAnilineN-((4-cyanoquinolin-2-yl)methylene)aniline nih.gov
This compound3,3'-IminidipropylamineN,N'-bis((4-cyanoquinolin-2-yl)methylene)-3,3'-iminodipropylamine researchgate.net
2-Chloro-3-formylquinolineHydrazine (B178648) Hydrate1H-Pyrazolo[3,4-b]quinolin-3-amine (via cyclization) nih.gov

This table presents illustrative examples of Schiff base formation and related cyclization reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group of this compound can be oxidized to a carboxylic acid group, yielding quinoline-2,4-dicarboxylic acid derivatives. This transformation is a crucial step in the synthesis of various biologically active molecules. nih.govrsc.org A common method for this oxidation involves the use of oxidizing agents such as hydrogen peroxide in the presence of a catalyst. google.com For instance, quinoline (B57606) can be oxidized to quinolinic acid (pyridine-2,3-dicarboxylic acid) using hydrogen peroxide in an acidic aqueous solution with a vanadyl catalyst. google.com This suggests that similar conditions could be applied to oxidize the formyl group of this compound. The resulting dicarboxylic acid can then serve as a precursor for further derivatization. nih.govresearchgate.net

Reductive Transformations to Alcohols or Methyl Groups

The formyl group can be reduced to either a primary alcohol (hydroxymethyl group) or a methyl group, depending on the reducing agent and reaction conditions. For example, sodium borohydride (B1222165) is a common reagent used for the reduction of aldehydes to alcohols. nih.gov More potent reducing agents like lithium aluminum hydride (LiAlH₄) can also achieve this transformation and, under certain conditions, may lead to the reduction of the nitrile group as well. nih.gov The selective reduction of the formyl group is crucial for synthesizing specific quinoline derivatives.

Knoevenagel Condensation and Subsequent Cyclization Reactions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org The formyl group of this compound is an excellent substrate for this reaction, reacting with compounds containing active methylene (B1212753) groups (e.g., malononitrile (B47326), ethyl cyanoacetate) in the presence of a basic catalyst. wikipedia.orgsciensage.inforesearchgate.net This reaction typically yields an α,β-unsaturated product. wikipedia.org

These condensation products can then undergo subsequent intramolecular cyclization reactions to form fused heterocyclic systems. For example, the reaction of 2-chloro-3-formylquinolines with malononitrile can lead to the formation of pyrano[2,3-b]quinoline derivatives. nih.gov The choice of reactants and reaction conditions can direct the synthesis towards a variety of complex heterocyclic structures. nih.govresearchgate.net The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent and a carboxylic acid as one of the active methylene components, often results in decarboxylation along with the condensation. wikipedia.orgorganic-chemistry.org

Reactions Involving the Nitrile Group (–CN)

The nitrile group at the 4-position of the quinoline ring also offers a pathway for various chemical modifications.

Hydrolytic Conversions to Carboxylic Acids or Amides

The nitrile group can be hydrolyzed under acidic or basic conditions to form either a carboxylic acid or an amide. libretexts.orglumenlearning.comchemguide.co.uk The hydrolysis proceeds in two stages: first to an amide intermediate, and then to the carboxylic acid. chemguide.co.uk

Acidic Hydrolysis : Heating the nitrile with a dilute acid, such as hydrochloric acid, typically yields the free carboxylic acid. chemguide.co.uk The reaction involves protonation of the nitrile nitrogen, which increases its electrophilicity and facilitates the nucleophilic attack of water. libretexts.orgpressbooks.pub

Basic Hydrolysis : Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521), results in the formation of the carboxylate salt. chemguide.co.uk In this case, the strongly nucleophilic hydroxide ion directly attacks the carbon atom of the nitrile group. libretexts.orgchemistrysteps.com The free carboxylic acid can then be obtained by acidifying the reaction mixture. chemguide.co.uk

The intermediate amide can sometimes be isolated, depending on the reaction conditions. lumenlearning.com This hydrolytic conversion is a key step in the synthesis of quinoline-4-carboxylic acid derivatives, which are known for their diverse biological activities. researchgate.netresearchgate.net

Cycloaddition Reactions leading to Fused Heterocycles (e.g., Pyrazoloquinolines, Tetrazoles)

The nitrile and formyl moieties of this compound derivatives serve as excellent electrophilic partners in cycloaddition and condensation reactions for the synthesis of fused heterocycles.

Pyrazoloquinolines: The synthesis of pyrazolo[3,4-b]quinolines can be achieved from derivatives such as 2-chloro-3-formylquinolines. The reaction proceeds via condensation with hydrazine or its derivatives. mdpi.com The initial step is the formation of a hydrazone intermediate by the reaction of the formyl group with hydrazine hydrate. mdpi.com Subsequent intramolecular nucleophilic attack by the hydrazone's terminal nitrogen onto the C2 carbon, displacing the chloro group, followed by aromatization, yields the fused 1H-pyrazolo[3,4-b]quinoline ring system. This transformation is a powerful method for creating complex, planar heterocyclic structures. mdpi.com

Tetrazoles: The 4-carbonitrile group can be converted into a tetrazole ring via a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide (NaN₃). This reaction is a well-established method for synthesizing 5-substituted 1H-tetrazoles from organonitriles. nih.govnih.gov The process often requires a catalyst to proceed efficiently under mild conditions. acs.org Various catalytic systems, including cobalt(II) complexes, copper nanoparticles, and solid acids like silica (B1680970) sulfuric acid, have been shown to effectively promote this transformation. nih.govnih.govrsc.org The reaction involves the coordination of the nitrile to the catalyst, activating it for the cycloaddition with the azide ion. This converts the quinoline-4-carbonitrile (B1295981) derivative into a 2-(5-(1H-tetrazol-5-yl))quinoline derivative, adding a highly nitrogen-rich heterocycle to the core structure.

Reductive Amination to Primary Amines

The 2-formyl group is readily converted to a primary amine (aminomethyl group) through reductive amination. This two-step, one-pot process is a cornerstone of amine synthesis. The reaction involves the initial condensation of the aldehyde with an ammonia (B1221849) source, such as ammonium (B1175870) chloride or ammonia in an alcoholic solvent, to form an intermediate imine. This imine is not isolated but is reduced in situ to the corresponding primary amine, 2-(aminomethyl)quinoline-4-carbonitrile. Mild reducing agents are typically employed to selectively reduce the C=N double bond of the imine without affecting the nitrile group or the aromatic quinoline core. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose due to their selectivity for imines over aldehydes.

Reactivity of the Quinoline Core under Various Conditions

The quinoline nucleus possesses a distinct reactivity pattern influenced by the electron-withdrawing nature of the ring nitrogen and the attached functional groups.

Electrophilic Aromatic Substitution Patterns

In quinoline, the pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack. Conversely, the carbocyclic (benzene) ring is more electron-rich and is the preferred site for electrophilic aromatic substitution (EAS). The presence of the deactivating pyridine ring means that EAS on quinoline generally requires vigorous reaction conditions. Substitution occurs preferentially at the C-5 and C-8 positions, as attack at these sites leads to a more stable carbocation intermediate where the aromatic sextet of the pyridine ring is preserved.

In the case of this compound, the presence of two powerful electron-withdrawing groups (-CHO and -CN) on the pyridine ring further deactivates the entire heterocyclic system towards EAS. This strong deactivation makes electrophilic substitution exceptionally difficult and reinforces the inherent preference for any potential reaction to occur on the carbocyclic ring (positions 5 and 8).

Nucleophilic Aromatic Substitution at Activated Positions (e.g., C-2 in 2-chloroquinoline (B121035) derivatives)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the C-2 and C-4 positions, which are ortho and para to the ring nitrogen. A leaving group, such as a halide, at these positions is readily displaced by nucleophiles.

This reactivity is exemplified in the synthesis of pyrazoloquinolines from 2-chloro-3-formylquinoline precursors. In these syntheses, the chloro group at the C-2 position is activated for substitution. mdpi.com Nucleophiles like hydrazine can readily attack this position to facilitate ring closure. mdpi.commdpi.com Similarly, a hypothetical precursor like 2-chloroquinoline-4-carbonitrile (B1359159) would be expected to be highly reactive towards a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) at the C-2 position, enabling the introduction of diverse substituents. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Hydrogenation and Reduction of the Heteroaromatic and Carbocyclic Rings

The quinoline ring system can be selectively or fully reduced depending on the catalyst and reaction conditions. The heterocyclic pyridine ring is generally more susceptible to reduction than the carbocyclic benzene (B151609) ring.

Selective Reduction: Catalytic hydrogenation can be finely tuned to regioselectively reduce the pyridine portion of the quinoline core. This transformation yields 1,2,3,4-tetrahydroquinoline (B108954) derivatives, which are important structural motifs in many biologically active molecules. Supported gold catalysts, for instance, have demonstrated high regioselectivity for the hydrogenation of the heterocyclic ring, leaving other sensitive functional groups on the molecule intact. Chiral ruthenium(II) complexes are also widely used for the asymmetric hydrogenation of quinolines, providing access to enantiomerically enriched tetrahydroquinolines. researchgate.net Chemical reduction using reagents like tin and hydrochloric acid also favors the formation of 1,2,3,4-tetrahydroquinoline.

Full Reduction: More forcing hydrogenation conditions, such as using a platinum catalyst (PtO₂) under hydrogen pressure, can achieve the complete reduction of both the pyridine and benzene rings. This exhaustive reduction results in the formation of decahydroquinoline.

Reagent/CatalystConditionsProductSelectivity
Au/TiO₂H₂ (2 MPa), Toluene, 100 °C1,2,3,4-Tetrahydroquinoline derivativeHeterocyclic Ring
Chiral Cationic Ru(II) ComplexesH₂ (10-20 atm), MeOH, rt-60 °CChiral 1,2,3,4-Tetrahydroquinoline derivativeEnantioselective, Heterocyclic Ring
Hantzsch EsterAmbient Temperature1,2,3,4-Tetrahydroquinoline derivativeTransfer Hydrogenation, Heterocyclic Ring
Sn / HClAcidic, Heating1,2,3,4-Tetrahydroquinoline derivativeHeterocyclic Ring
H₂ / PtHigh Pressure, HeatDecahydroquinoline derivativeFull Reduction (Both Rings)

Construction of Fused and Spirocyclic Systems via this compound Derivatives

The functional groups of this compound are ideal handles for constructing more complex polycyclic systems.

Fused Systems: Beyond the cycloadditions mentioned previously, the formyl group is a key component in classical reactions for building fused rings. The Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a β-ketoester or malononitrile), is a powerful method for quinoline synthesis. wikipedia.orgorganic-chemistry.org In a related fashion, the 2-formyl group of the quinoline derivative can react with a binucleophile to construct a new fused ring. For example, condensation with an N-substituted 2-aminoaniline could lead to the formation of a fused diazepine (B8756704) ring system. Multicomponent reactions (MCRs) offer a streamlined approach to fused systems. A reaction between this compound, a C-H acid (like dimedone), and an amine source can lead to poly-substituted, fused quinoline structures in a single pot. nih.gov

Spirocyclic Systems: The construction of spirocycles involves creating a single atom that is a member of two distinct rings. The C2 carbon of the quinoline ring is a prime candidate for becoming a spiro center. One-pot multicomponent reactions are particularly effective for this purpose. For instance, a reaction of a 2-aminoaryl ketone (a precursor to the quinoline system) with a cyclic ketone and an amine source can lead to the formation of quinoline-appended spiro-quinazolinones. nih.gov Applying this logic, this compound could be reacted with a 1,2- or 1,3-dinucleophile, such as ethane-1,2-diamine or propane-1,3-diol. The initial reaction would form a di- or tri-substituted spirocycle at the C2 position, where the formyl group is first converted to an imine or acetal, followed by an intramolecular cyclization involving displacement of a leaving group pre-installed at the C2 position. Intramolecular cyclization of a substituent attached to the quinoline nitrogen onto the C2 position is another established route to spirocyclic quinolines. nih.gov

Theoretical and Computational Investigations of 2 Formylquinoline 4 Carbonitrile

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. Through the application of quantum mechanics, researchers can model the behavior of electrons and nuclei, thereby predicting a wide range of chemical phenomena.

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. rsc.orgresearchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 2-Formylquinoline-4-carbonitrile.

DFT calculations can be employed to determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles of the compound. For instance, studies on related quinoline (B57606) derivatives have successfully used DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p)), to obtain structural parameters that are in good agreement with experimental data from X-ray crystallography. researchgate.net In the case of this compound, DFT would elucidate the planarity of the quinoline ring system and the orientation of the formyl and carbonitrile substituents.

Furthermore, DFT calculations provide valuable information about the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it visualizes the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting sites of chemical reactivity.

While specific DFT data for this compound is not extensively documented in publicly available literature, studies on analogous quinoline-3-carbonitrile derivatives have demonstrated the utility of these calculations. nih.govresearchgate.net These studies reveal how substituents on the quinoline core influence the electronic properties and reactivity of the molecule. nih.govresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive molecule.

For quinoline derivatives, the HOMO and LUMO are typically distributed across the π-system of the aromatic rings. In a study on quinoline-3-carbonitrile derivatives, DFT calculations were used to determine the HOMO-LUMO energy gap, which helped in assessing their potential as antibacterial agents. nih.govresearchgate.net A lower HOMO-LUMO gap in one of the derivatives (QD4) was correlated with its higher antibacterial activity, suggesting it could be a valuable starting point for developing new drugs. nih.govresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of a molecule's reactivity. These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

These descriptors, when calculated for this compound, would provide a comprehensive profile of its chemical reactivity. The following table illustrates the kind of data that would be generated from such a study, based on findings for related compounds.

DescriptorFormulaSignificance
HOMO EnergyEHOMOElectron-donating ability
LUMO EnergyELUMOElectron-accepting ability
HOMO-LUMO GapΔE = ELUMO - EHOMOChemical reactivity and kinetic stability
Ionization PotentialI ≈ -EHOMOEnergy to remove an electron
Electron AffinityA ≈ -ELUMOEnergy released upon gaining an electron
Electronegativityχ = (I+A)/2Power to attract electrons
Chemical Hardnessη = (I-A)/2Resistance to electron cloud deformation
Chemical SoftnessS = 1/2ηReciprocal of hardness, indicates reactivity
Electrophilicity Indexω = μ²/2ηPropensity to accept electrons

Molecular Modeling and Docking Simulations (focus on mechanistic interactions)

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein receptor. These methods are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then scoring these poses based on a scoring function that estimates the binding affinity.

Studies on various quinoline derivatives have successfully employed molecular docking to investigate their potential as inhibitors for different enzymes. For instance, quinoline-based compounds have been docked into the active sites of enzymes like DNA gyrase and acetylcholinesterase to predict their binding modes and affinities. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex.

For this compound, a molecular docking study would involve:

Obtaining the 3D structure of a target receptor.

Preparing the ligand structure (this compound) and the receptor for docking.

Running the docking simulation using software like AutoDock or Glide.

Analyzing the resulting binding poses and their scores to identify the most likely binding mode and to estimate the binding affinity.

The results would provide insights into which residues in the binding pocket are crucial for the interaction and how the formyl and carbonitrile groups contribute to the binding.

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. In silico SAR methods, such as Quantitative Structure-Activity Relationship (QSAR), use computational models to correlate variations in the chemical structure of a series of compounds with their measured biological activities.

A 3D-QSAR study, for example, using a method like Comparative Molecular Field Analysis (CoMFA), can be performed on a library of quinoline derivatives to build a predictive model. mdpi.com This model can then be used to predict the activity of new, untested compounds and to guide the design of more potent analogs. The model generates contour maps that show which regions around the molecule are sensitive to steric and electrostatic modifications, providing a roadmap for chemical synthesis.

While a specific SAR study for this compound is not available, the principles of in silico SAR could be applied to a series of its derivatives to elucidate the key structural features required for a particular biological activity. This would involve synthesizing and testing a library of related compounds and then using the data to build a predictive QSAR model.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is also a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction intermediates that are often difficult to observe experimentally.

For the synthesis of quinolines, various reaction mechanisms have been proposed and studied computationally. For example, the mechanism of the Friedländer annulation, a common method for quinoline synthesis, can be investigated using DFT to calculate the energies of reactants, intermediates, transition states, and products. mdpi.com This allows for the determination of the reaction pathway with the lowest energy barrier, providing a detailed understanding of how the reaction proceeds.

Computational studies can also shed light on the regioselectivity of reactions. For instance, in the functionalization of the quinoline ring, computational models can predict which position is most likely to react based on the electronic properties of the molecule. rsc.org

While specific computational studies on the reaction mechanisms involving the formation or transformation of this compound are scarce, the established computational methodologies for studying quinoline chemistry could be readily applied. Such studies would provide valuable insights into the synthesis of this compound and its subsequent chemical transformations.

Advanced Applications of 2 Formylquinoline 4 Carbonitrile in Chemical Sciences

Role as Ligands in Coordination Chemistry

The presence of multiple heteroatoms (two nitrogen atoms and one oxygen atom) in 2-Formylquinoline-4-carbonitrile makes it a prime candidate for use as a ligand in coordination chemistry. These donor atoms can coordinate with transition metal ions to form stable metal complexes.

Design and Synthesis of Metal Complexes with Transition Metals

The synthesis of metal complexes involving quinoline-based ligands is a well-established field. nih.gov Typically, these syntheses involve the reaction of the ligand with a suitable transition metal salt in a polar solvent, often with heating to facilitate the reaction. uobaghdad.edu.iq While specific examples for this compound are not extensively documented, a general synthetic strategy can be proposed based on standard methods.

The process would likely involve dissolving this compound and a transition metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Co(II), Ni(II), Zn(II)) in a solvent like ethanol (B145695) or methanol (B129727). The mixture would be refluxed for several hours, during which the complex would form and potentially precipitate from the solution upon cooling. uobaghdad.edu.iq The resulting solid complex can then be isolated by filtration, washed, and dried.

Table 1: Representative Synthetic Approach for Transition Metal Complexes of this compound

StepProcedurePurpose
1 Dissolve this compound in a suitable solvent (e.g., ethanol).To create a solution of the ligand.
2 Dissolve a transition metal salt (e.g., CuCl₂, Co(NO₃)₂, Zn(OAc)₂) in the same solvent.To create a solution of the metal ion precursor.
3 Mix the ligand and metal salt solutions in a specific molar ratio (e.g., 2:1, 1:1).To initiate the coordination reaction.
4 Heat the mixture under reflux for a defined period (e.g., 2-4 hours).To provide energy to overcome the activation barrier and ensure complete reaction.
5 Cool the reaction mixture to room temperature or below.To induce precipitation/crystallization of the product.
6 Isolate the solid product by filtration, wash with cold solvent, and dry under vacuum.To purify the complex by removing unreacted starting materials and soluble impurities.

Investigation of Metal-Ligand Interactions and Coordination Modes

The coordination behavior of this compound is expected to be versatile due to its three potential donor sites: the quinoline (B57606) ring nitrogen (N1), the formyl group oxygen (O), and the nitrile group nitrogen (N at C4). This allows for several possible coordination modes.

Monodentate Coordination: The ligand could bind to a metal center through its most basic site, the quinoline nitrogen.

Bidentate Coordination: A more stable five-membered chelate ring could be formed by coordinating through both the quinoline nitrogen and the formyl oxygen. This N,O-bidentate chelation is common for 2-formyl or 2-carboxy quinoline derivatives. uobaghdad.edu.iq

Bridging Coordination: The nitrile group, while a weaker coordinator, could bridge two metal centers, leading to the formation of polynuclear complexes or coordination polymers. Similarly, the formyl oxygen could also act as a bridging atom.

The specific mode of coordination would be influenced by factors such as the nature of the metal ion, the reaction stoichiometry, and the presence of competing ligands or counter-ions. nih.gov Spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, along with single-crystal X-ray diffraction, would be essential for elucidating the precise metal-ligand interactions and confirming the coordination mode in synthesized complexes. nih.govnih.gov

Table 2: Potential Coordination Modes of this compound

Coordination ModeDonor Atoms InvolvedPotential Resulting Structure
MonodentateQuinoline NitrogenSimple mononuclear complex
Bidentate (Chelating)Quinoline Nitrogen, Formyl OxygenStable 5-membered chelate ring in a mononuclear complex
Bidentate (Bridging)Quinoline Nitrogen, Nitrile NitrogenDinuclear or polynuclear complex
Tridentate (Bridging/Chelating)Quinoline Nitrogen, Formyl Oxygen, Nitrile NitrogenComplex polynuclear or polymeric structures

Contribution to Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. Quinoline derivatives are recognized, albeit less explored, building blocks for creating complex supramolecular architectures. acs.org

Exploration in Self-Assembly Processes

The planar, aromatic structure of this compound, combined with its polar functional groups, makes it an excellent candidate for directed self-assembly. The molecule could form ordered structures through various non-covalent interactions:

π-π Stacking: The electron-deficient quinoline ring system can stack with other aromatic systems.

Hydrogen Bonding: Although the molecule itself lacks strong hydrogen bond donors, the formyl oxygen can act as an acceptor. In the presence of co-formers (other molecules with donor groups), it could direct assembly.

Dipole-Dipole Interactions: The highly polar nitrile group can induce strong dipole-dipole interactions, guiding the alignment of molecules in the solid state.

Coordination-Driven Self-Assembly: The most powerful approach would be to use its metal complexes. The defined coordination geometry of the metal ions can act as a template, directing the ligands to assemble into predictable, discrete, large-scale structures like molecular cages or extended coordination polymers. acs.org

Application in Host-Guest Chemistry and Molecular Recognition

The principles of molecular recognition rely on specific interactions between a host molecule and a guest. The defined shape and electronic properties of this compound suggest its potential in this area. A larger supramolecular structure assembled from this ligand could feature a cavity capable of selectively binding small guest molecules. The recognition process would be governed by a combination of size/shape complementarity and specific interactions (e.g., hydrogen bonding, electrostatic interactions) between the host's interior surface and the guest. The nitrile and formyl groups lining such a cavity would offer specific sites for interaction, potentially allowing for the selective recognition of particular substrates.

Utilization in Catalysis

Metal complexes are at the heart of homogeneous catalysis, and complexes featuring quinoline-based ligands have demonstrated activity in a range of reactions. mdpi.comresearchgate.net The electronic properties of the this compound ligand, particularly the electron-withdrawing nature of the formyl and nitrile groups, can significantly influence the reactivity of a coordinated metal center.

Complexes of this compound could be investigated for catalytic activity in several important transformations. For instance, copper complexes of quinoline derivatives have been shown to exhibit catecholase activity, catalyzing the oxidation of catechols to quinones. mdpi.com Iron and cobalt complexes with nitrogen-containing ligands are known to be active in olefin polymerization and oligomerization reactions. nih.gov The specific ligand framework can tune the catalyst's activity and selectivity. By modifying the steric and electronic environment around the metal, the ligand plays a crucial role in the catalytic cycle.

Table 3: Potential Catalytic Applications for Metal Complexes of this compound

Metal ComplexPotential Catalytic ReactionRationale
Copper (Cu) Oxidation Reactions (e.g., Catechol to Quinone)Related quinoline-copper complexes show catecholase activity. mdpi.com
Palladium (Pd) Cross-Coupling Reactions (e.g., Suzuki, Heck)N-donor ligands are widely used to stabilize and activate palladium catalysts.
Iron (Fe) / Cobalt (Co) Olefin Oligomerization/PolymerizationLate transition metal complexes with imine-based ligands are effective catalysts. nih.gov
Ruthenium (Ru) Transfer HydrogenationRuthenium complexes with N-donor ligands are known catalysts for the reduction of ketones.

Further research into the synthesis and characterization of metal complexes with this compound is necessary to unlock and validate these advanced applications.

Building Block for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery and chemical biology that aims to generate structurally complex and diverse small molecules efficiently. nih.govcam.ac.ukmdpi.com The goal is to populate novel regions of chemical space, thereby increasing the probability of identifying molecules with new biological functions. nih.govnih.gov this compound is an ideal starting scaffold for DOS due to its two distinct and highly reactive functional handles—the formyl and nitrile groups.

The chemical reactivity of the formyl and nitrile groups on the stable quinoline core allows for a multitude of transformations, leading to a wide array of new molecular architectures. By systematically applying different reaction types, a single starting material can give rise to an extensive library of compounds with significant scaffold diversity.

Key diversification strategies include:

Condensation Reactions: The formyl group readily undergoes condensation with various C-H acidic compounds, such as malononitrile (B47326) and acetone (B3395972) (in Claisen-Schmidt reactions), and with nitrogen nucleophiles like hydrazides to form hydrazones. rsc.orgnih.govias.ac.in

Cyclization and Annulation Reactions: The scaffold can be used in multicomponent reactions to build complex fused heterocyclic systems. For example, reactions with hydrazine (B178648) can yield pyrazolo[3,4-b]quinolines, while reactions with sodium azide (B81097) can produce tetrazolo[1,5-a]quinolines. rsc.orgnih.gov Three-component reactions with compounds like malononitrile and thiophenol can lead to thiopyrano[2,3-b]quinolines. rsc.orgnih.gov

Redox Manipulations: The aldehyde can be selectively reduced to an alcohol using reagents like sodium borohydride (B1222165) or oxidized to a carboxylic acid, as seen in Cannizzaro-type reactions of related quinoline aldehydes. rsc.orgias.ac.in

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or used as a dienophile in cycloaddition reactions, further expanding the accessible molecular diversity.

The following table summarizes some of the key transformations that can be applied to the this compound scaffold to generate diverse molecular structures.

Reaction TypeReagents/ConditionsResulting Scaffold/FunctionalityReference(s)
Knoevenagel CondensationMalononitrile, L-proline2-(Quinolin-2-yl)ethene-1,1-dicarbonitrile derivative rsc.orgnih.gov
Claisen-Schmidt CondensationAcetone, H₂SO₄4-(Quinolin-2-yl)but-3-en-2-one derivative ias.ac.in
Schiff Base FormationHydrazides, acidic catalystQuinoline-2-carbaldehyde hydrazone rsc.org
Pyrazole AnnulationHydrazine hydratePyrazolo[3,4-b]quinoline nih.gov
Tetrazole AnnulationSodium azide, acetic acidTetrazolo[1,5-a]quinoline rsc.org
Thiopyrane AnnulationThiophenol, malononitrile, L-prolineThiopyrano[2,3-b]quinoline rsc.orgnih.gov
Alcohol Formation (Reduction)Sodium borohydride (NaBH₄)(Quinolin-2-yl)methanol derivative rsc.org
Carboxylic Acid FormationDisproportionation (Cannizzaro)Quinoline-2-carboxylic acid derivative ias.ac.in

This table is illustrative, based on reactions reported for closely related quinoline aldehydes.

The primary challenge in early-stage drug discovery is the identification of hit compounds from large chemical libraries. nih.gov Libraries that are rich in scaffold diversity are more likely to yield hits against a wide range of biological targets because they explore a broader range of three-dimensional shapes and pharmacophore presentations. nih.govresearchgate.net

The this compound scaffold serves as an excellent entry point for creating such libraries. Each of the synthetic transformations described in the previous section (5.4.1) does not merely append a substituent but often creates a new, more complex heterocyclic ring system. The generation of fused scaffolds like pyrazoloquinolines, tetrazoloquinolines, and pyranoquinolines from a single, simple precursor is a hallmark of an effective DOS campaign. rsc.orgresearchgate.net This approach allows for the rapid construction of a multitude of distinct molecular frameworks, which are fundamentally different from one another in terms of their shape and the spatial orientation of their functional groups.

By building libraries based on the this compound core, chemists can access novel areas of chemical space that are underrepresented in commercial and corporate screening collections. This exploration is critical for tackling challenging biological targets and discovering next-generation therapeutics. nih.govmdpi.com

Conclusion and Future Research Outlook

Summary of Current Academic Research Directions for 2-Formylquinoline-4-carbonitrile

Currently, dedicated academic research focusing exclusively on this compound is not widely documented. However, the research trajectories of analogous compounds offer a clear blueprint for its potential areas of investigation. Academic efforts concerning quinoline (B57606) derivatives are predominantly channeled into several key areas:

Medicinal Chemistry and Drug Discovery: A primary focus of quinoline chemistry is the development of new therapeutic agents. Derivatives of quinoline-carbonitriles are actively being synthesized and evaluated for their biological activities. For instance, quinoline-3-carbonitrile derivatives have been explored as potential antibacterial agents. nih.gov Similarly, research into 2-chloro-3-formylquinolines demonstrates their utility as versatile precursors for complex heterocyclic systems with potential antimicrobial and biofilm-inhibiting properties. rsc.org It is therefore highly probable that research on this compound would be directed towards synthesizing novel derivatives and screening them for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ontosight.ai

Supramolecular Chemistry and Crystal Engineering: The presence of the nitrogen atom in the quinoline ring and the cyano group makes these compounds excellent candidates for forming co-crystals through non-covalent interactions like hydrogen and halogen bonds. Studies on quinoline-4-carbonitrile (B1295981) have demonstrated its ability to form halogen-bonded cocrystals, highlighting the role of the cyano and pyridine (B92270) nitrogen atoms as interaction sites. acs.org Future research could explore the use of this compound as a building block in crystal engineering to construct novel supramolecular architectures with tailored properties.

Development of Synthetic Intermediates: Heterocyclic molecules containing a cyano group are valuable intermediates in drug synthesis. nih.gov The dual functionality of this compound makes it a potentially valuable intermediate for creating a diverse library of more complex molecules. The formyl group can serve as a handle for a variety of condensation and derivatization reactions, while the nitrile group offers another site for chemical modification. rsc.orgontosight.ai

Emerging Trends in Synthetic Methodologies and Chemical Transformations

While a specific, optimized synthesis for this compound is not established in the literature, emerging trends in quinoline synthesis and functional group transformations suggest several modern approaches.

Advanced Quinoline Synthesis: Classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses remain fundamental. organic-chemistry.orguop.edu.pk However, recent advancements focus on milder, more efficient, and often catalyzed reactions. These include metal-catalyzed (e.g., palladium, copper, nickel) annulation reactions and multicomponent reactions (MCRs) that allow for the construction of complex quinoline cores in a single step from simple precursors. organic-chemistry.orgacs.org The synthesis of this compound would likely start from a substituted aniline, potentially involving a modern variation of the Friedländer or a related condensation reaction. A plausible precursor, 2-chloro-3-formylquinoline, is synthesized from acetanilides via a Vilsmeier formylation reaction. rsc.org

Functional Group Interconversion: The key challenge in synthesizing the target molecule is the specific placement of the formyl and carbonitrile groups. An emerging trend is the late-stage functionalization of the quinoline core. For instance, a 2-chloroquinoline (B121035) derivative could be a key intermediate. The chloro group at the 2-position can be substituted by various nucleophiles. chemicalbook.com The formyl group could be introduced via oxidation of a methyl group or by direct formylation methods. The conversion of a precursor, such as an amide or an aldehyde oxime, into the C4-nitrile group is a standard yet crucial transformation. ontosight.ai

Chemical Transformations: The reactivity of the aldehyde and nitrile functionalities opens up numerous avenues for transformations.

The formyl group can undergo Cannizzaro-type reactions, condensations with active methylene (B1212753) compounds, and serve as an electrophile in the synthesis of fused heterocyclic systems like pyrano[2,3-b]quinolines. rsc.orgias.ac.in

The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide range of derivatives. rsc.org

Precursor/Functional GroupReaction TypePotential Product Class
Substituted AnilinesMulticomponent Reactions (e.g., Doebner, Povarov)Substituted Quinoline Core acs.org
2-Chloro-3-formylquinolineNucleophilic Substitution/Functional Group Conversion2-Substituted-3-formylquinoline derivatives rsc.orgchemicalbook.com
Formyl GroupCondensation ReactionsFused heterocycles (e.g., pyranoquinolines) rsc.org
Nitrile GroupHydrolysis/ReductionQuinoline-4-carboxylic acids/amides or 4-(aminomethyl)quinolines rsc.org

Prospective Advancements in Theoretical and Computational Chemistry Applied to the Compound

Theoretical and computational chemistry are indispensable tools for predicting molecular properties and guiding experimental work. For this compound, these methods hold significant promise.

DFT and QSAR Studies: Density Functional Theory (DFT) can be employed to calculate the molecule's optimized geometry, electronic structure (HOMO-LUMO energy gap), and spectroscopic properties. nih.govmdpi.com These calculations can provide insights into the compound's reactivity, stability, and potential for electronic applications. For example, a lower HOMO-LUMO gap can indicate higher reactivity. researchgate.net If derivatives are synthesized for biological screening, Quantitative Structure-Activity Relationship (QSAR) models could be developed to correlate specific structural features with biological activity, thereby guiding the design of more potent analogues. researchgate.net

Reaction Mechanism Elucidation: Computational methods are increasingly used to study reaction mechanisms. For this compound, theoretical calculations could be used to explore the feasibility of different synthetic routes, identify transition states, and predict reaction outcomes. This can save significant experimental effort by identifying the most promising synthetic pathways. mdpi.com

Intermolecular Interaction Analysis: To explore its potential in materials science, computational tools can model how this compound interacts with other molecules. Calculations can predict the strength and nature of hydrogen and halogen bonds, which is crucial for designing cocrystals with specific properties. acs.org

Identification of Unexplored Reactivity and Derivatization Pathways

The bifunctional nature of this compound presents a rich landscape for exploring novel reactivity.

Intramolecular Cyclizations: A key unexplored avenue is the potential for intramolecular reactions between the formyl and nitrile groups or their derivatives. For example, reduction of the formyl group to a hydroxyl and subsequent reaction with the nitrile group could lead to novel fused lactone-like structures. Alternatively, converting the nitrile to an amine and the formyl to a carboxylic acid could pave the way for intramolecular amide bond formation, yielding new heterocyclic systems.

Multicomponent Reactions (MCRs): The formyl group is an excellent electrophile for use in MCRs. Unexplored possibilities include reacting this compound with an amine and an isocyanide (Ugi reaction) or with a β-ketoester and a urea/thiourea (Biginelli-type reaction) to rapidly generate highly complex and diverse molecular scaffolds. rsc.org

Derivatization for Analytical Purposes: The formyl group is a prime target for derivatization to enhance detection in analytical techniques like LC-MS. Reagents such as 2-hydrazinoquinoline (B107646) (HQ) react with aldehydes to form stable hydrazones that have improved chromatographic and mass spectrometric properties. nih.govumn.edu This could be a valuable, though unexplored, method for the sensitive detection and quantification of this compound and its metabolites in biological systems.

Potential for Expanded Applications in Advanced Chemical Materials Science

The unique electronic and structural features of this compound suggest its potential as a building block for advanced chemical materials.

Organic Electronics: Quinoline derivatives have been investigated for use in organic light-emitting diodes (OLEDs). researchgate.net The combination of the electron-rich quinoline system with the electron-withdrawing formyl and cyano groups could result in a molecule with a significant dipole moment and potential for charge-transfer characteristics. This makes it a candidate for investigation in nonlinear optical (NLO) materials or as a component in optoelectronic devices.

Chemosensors: The reactive formyl group could be used to anchor the molecule to surfaces or to react selectively with specific analytes. The changes in the fluorescence or electronic properties of the quinoline system upon binding could be harnessed to develop chemosensors for ions or small molecules.

Functional Polymers: Derivatization of the formyl or nitrile group could yield a monomer that can be incorporated into polymers. For example, conversion of the formyl group to a vinyl group would create a monomer suitable for polymerization, leading to polymers with the quinoline moiety as a repeating unit. Such polymers could exhibit interesting thermal, optical, or conductive properties.

Q & A

Q. What are the common synthetic routes for preparing 2-Formylquinoline-4-carbonitrile?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the quinoline core. A plausible route includes:

Quinoline Ring Formation : Cyclization of substituted anilines with acrylonitrile derivatives under acidic conditions (e.g., Skraup or Doebner-Miller reactions) .

Formylation : Introduction of the formyl group at the 2-position via the Vilsmeier-Haack reaction (using POCl₃ and DMF) or directed ortho-metalation followed by formyl chloride quenching .

Nitrile Introduction : Nitrile groups at the 4-position can be introduced through nucleophilic substitution (e.g., replacing a halogen with cyanide ions using CuCN) .

  • Key Considerations :

  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

  • Monitor reaction progress using TLC and confirm structure via NMR (¹H/¹³C) and HRMS.

    Synthetic Step Reagents/Conditions Yield Range
    Quinoline cyclizationAcrylonitrile, H₂SO₄, 120°C, 6h50-65%
    FormylationPOCl₃, DMF, 0°C → RT, 2h70-85%
    Nitrile introductionCuCN, DMF, 100°C, 12h60-75%

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer :
  • Purity : Use HPLC (C18 column, acetonitrile/water mobile phase) to achieve >95% purity.
  • Structural Confirmation :
  • ¹H/¹³C NMR : Identify formyl proton (δ 9.8–10.2 ppm) and nitrile carbon (δ 115–120 ppm) .
  • X-ray Crystallography : Resolve crystal structure to confirm bond lengths and angles (e.g., C=O bond ~1.21 Å, C≡N bond ~1.15 Å) .
  • FT-IR : Confirm formyl (C=O stretch ~1700 cm⁻¹) and nitrile (C≡N stretch ~2200 cm⁻¹) groups .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Compare NMR data with computational predictions (DFT-based chemical shift calculations) .
  • X-ray Diffraction : Resolve ambiguous NOEs or coupling constants by determining absolute configuration .
  • Isotopic Labeling : Use ¹⁵N-labeled nitriles to trace nitrile group behavior in complex spectra .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic additions?

  • Methodological Answer :
  • DFT Calculations : Model transition states for nucleophilic attacks (e.g., amine additions to the formyl group). Calculate activation energies (ΔG‡) to predict regioselectivity .
  • Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (formyl carbon) as reactive sites .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for drug discovery .

Q. What methodologies analyze crystal packing and intermolecular interactions of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Determine unit cell parameters and hydrogen-bonding networks (e.g., C–H⋯O/N interactions) .

  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., π-π stacking between quinoline rings) .

  • Thermal Analysis (DSC/TGA) : Assess stability and phase transitions correlated with packing efficiency .

    Interaction Type Distance (Å) Angle (°)
    C–H⋯O (Formyl)2.45–2.65145–160
    π-π Stacking3.70–3.90-

Q. What are the challenges in functionalizing this compound for drug discovery?

  • Methodological Answer :
  • Steric Hindrance : Bulk substituents at the 4-position may hinder formyl group reactivity. Use microwave-assisted synthesis to enhance kinetics .
  • Selective Modifications : Protect the formyl group with acetals during nitrile derivatization .
  • Bioactivity Screening : Test intermediates against malaria parasites (inspired by 4-aminoquinoline derivatives ) or cancer cell lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.